For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Luseogliflozin
Introduction
Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By inhibiting SGLT2, luseogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose concentrations.[1][2] This mechanism of action is independent of insulin, offering a low risk of hypoglycemia.[1] Developed for the treatment of type 2 diabetes mellitus (T2DM), luseogliflozin has demonstrated efficacy in improving glycemic control, reducing body weight, and lowering blood pressure.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of luseogliflozin, detailing its metabolic pathways, mechanism of action, and clinical effects, supported by data from preclinical and clinical studies.
Pharmacokinetics
The pharmacokinetic profile of luseogliflozin has been characterized in healthy individuals and in patients with T2DM, including those with renal impairment.
Absorption, Distribution, Metabolism, and Excretion (ADME)
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Absorption: Luseogliflozin is rapidly absorbed after oral administration.[5] In healthy Japanese males and patients with T2DM, the time to reach maximum plasma concentration (Tmax) typically ranges from 0.6 to 2.25 hours.[1][5][6] Preclinical studies in rats and dogs showed that the drug is well absorbed, with over 86% of the administered dose being absorbed.[7][8] The pharmacokinetics of luseogliflozin are not significantly affected by food.[5]
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Distribution: Preclinical studies using radiolabeled luseogliflozin demonstrated good distribution to its target organ, the kidney, with localization in the renal cortex where SGLT2 is expressed.[8] This distribution to the kidney was shown to be associated with SGLT2, as it was inhibited by the pre-injection of phlorizin, another SGLT inhibitor.[8]
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Metabolism: Luseogliflozin undergoes extensive metabolism primarily through multiple cytochrome P450 (CYP) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes. In vitro studies have identified CYP3A4/5, 4A11, 4F2, 4F3B, and UGT1A1 as the main enzymes involved in its metabolism.[6][9] The primary metabolites identified in humans are M2 (O-deethylated form), M8, M12, and M17.[6][8][10] M2 is the most abundant metabolite in human plasma and is also pharmacologically active.[10]
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Excretion: In preclinical studies with rats and dogs, the majority of the drug-derived radioactivity was excreted via feces, indicating that metabolism is the main clearance mechanism.[7][8] In a clinical study involving Japanese patients with varying degrees of renal impairment, the urinary excretion of both luseogliflozin and its main urinary metabolite, M2, tended to decrease as the estimated glomerular filtration rate (eGFR) declined.[6]
Pharmacokinetic Parameters
The pharmacokinetic parameters of luseogliflozin have been evaluated in various clinical trials. The plasma half-life (t1/2) is approximately 9 to 14 hours, which supports a once-daily dosing regimen.[1][5] Plasma concentrations of luseogliflozin and its active metabolite M2 increase in a dose-proportional manner, and no accumulation has been observed after multiple doses.[1][11]
Table 1: Pharmacokinetic Parameters of Luseogliflozin in Different Populations
| Population | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |
|---|---|---|---|---|---|---|
| Healthy Japanese Males (Single Dose) | 5 mg | 0.67 | 104 | 722 | 11.2 | [5] |
| Healthy Japanese Males (Single Dose) | 10 mg (equiv.) | 0.83 | 196 | 1370 | 10.7 | [5] |
| Japanese T2DM Patients (Day 7, Multiple Dose) | 2.5 mg | 1.00 | 112 | 751 | 9.98 | [1] |
| Japanese T2DM Patients (Day 7, Multiple Dose) | 5 mg | 0.75 | 224 | 1480 | 10.4 | [1] |
| Japanese T2DM with Normal Renal Function (eGFR ≥90) (Single Dose) | 5 mg | 0.75 | 116.8 | 800.7 | 10.9 | [6] |
| Japanese T2DM with Severe Renal Impairment (eGFR 15-29) (Single Dose) | 5 mg | 1.50 | 84.5 | 868.9 | 12.5 | [6] |
Note: Values are presented as mean or median as reported in the source. AUC represents AUC from time 0 to infinity for single doses and AUC over the dosing interval (τ) for multiple doses.
Drug-Drug Interactions
Luseogliflozin has a low potential for clinically significant drug-drug interactions.
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Effect on CYPs: In vitro studies showed that luseogliflozin is a weak inhibitor of CYP2C19 (IC50 value: 58.3 μmol/L) and does not inhibit other major CYP isoforms.[9][12] It showed a weak potential to induce CYP3A4 in vitro, but this was not observed in clinical studies.[9][12]
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Interactions with Other Antidiabetic Drugs: Clinical studies in healthy Japanese males found no clinically meaningful pharmacokinetic interactions when luseogliflozin was co-administered with other oral antidiabetic drugs, including glimepiride, metformin, pioglitazone, sitagliptin, miglitol, or voglibose.[9][13]
Experimental Protocols: Pharmacokinetics
A typical pharmacokinetic study for luseogliflozin involves a randomized, controlled design. For instance, the study in Japanese patients with T2DM was a randomized, single-blind, placebo-controlled, parallel-group trial.[1][11] Participants received once-daily doses of luseogliflozin (e.g., 0.5, 1, 2.5, or 5 mg) or a placebo for a set duration, such as 7 days.[1][11] Blood samples were collected at predefined time points before and after drug administration to measure plasma concentrations of luseogliflozin and its metabolites using validated analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] From these concentration-time data, key PK parameters such as Cmax, Tmax, AUC, and t1/2 were calculated.[1]
Pharmacodynamics
The pharmacodynamic effects of luseogliflozin are directly linked to its mechanism of action as a selective SGLT2 inhibitor.
Mechanism of Action
Luseogliflozin is a competitive inhibitor of SGLT2, which is expressed in the renal proximal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][2] Luseogliflozin has a 50% inhibitory concentration (IC50) for SGLT2 of 2.26 nM and exhibits a high selectivity (1765-fold) for SGLT2 over SGLT1.[1][14][15] By blocking SGLT2, luseogliflozin reduces the renal threshold for glucose, thereby promoting the excretion of excess glucose in the urine.[1] This glucosuric effect leads to a reduction in plasma glucose levels.[1] A key aspect of its sustained effect is the long dissociation half-time of luseogliflozin from the SGLT2 transporter, which is estimated to be around 7 hours.[2][16]
Pharmacodynamic Effects
Luseogliflozin administration leads to significant and clinically relevant improvements in glycemic control and other metabolic parameters.
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Urinary Glucose Excretion (UGE): Luseogliflozin produces a robust, dose-dependent increase in 24-hour UGE.[1][11] In a 7-day study in Japanese patients with T2DM, the mean increase in UGE on day 7 was 49.2 g, 66.5 g, 89.4 g, and 101 g for the 0.5, 1, 2.5, and 5 mg doses, respectively.[1][11] The glucosuric effect is attenuated in patients with renal impairment due to a lower filtered glucose load.[6]
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Glycemic Control: The drug effectively lowers key markers of glycemic control. Long-term studies have shown that luseogliflozin maintains improved glycemic control for at least two years.[3]
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HbA1c: In a 52-week study, luseogliflozin (2.5 mg, with potential increase to 5 mg) lowered HbA1c by a mean of -0.50%.[9] A 12-week dose-finding study showed placebo-subtracted HbA1c reductions of -0.29%, -0.39%, and -0.46% for the 1 mg, 2.5 mg, and 5 mg doses, respectively.[17]
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Fasting and Postprandial Glucose: Luseogliflozin significantly reduces both fasting plasma glucose (FPG) and postprandial plasma glucose (PPG).[1][17]
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Body Weight and Blood Pressure: Treatment with luseogliflozin is associated with a significant reduction in body weight and blood pressure.[3][4] The weight loss is likely due to the caloric loss from UGE.[1] In a 24-week study, the 2.5 mg dose was associated with a mean body weight change of -2.70 kg compared to -0.93 kg with placebo.[1] Two-year data shows a sustained reduction in both body weight and systolic/diastolic blood pressure.[3]
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Effects on Islet Hormones and Incretins: Luseogliflozin has been shown to improve β-cell function and insulin resistance.[18][19] It significantly increases the secretion of glucagon-like peptide-1 (GLP-1) but does not appear to affect glucagon secretion.[18][19] The reduction in glucose levels is also accompanied by a decrease in serum insulin levels.[20] Interestingly, preclinical studies suggest luseogliflozin may increase beta-cell proliferation through humoral factors, independent of the insulin/IGF-1 receptor pathway.[21]
Table 2: Key Pharmacodynamic Effects of Luseogliflozin in T2DM Patients
| Parameter | Dose | Duration | Change from Baseline/Placebo | Reference |
|---|---|---|---|---|
| UGE (24-h) | 5 mg | 7 days | +101 g/day | [1][11] |
| HbA1c | 2.5 mg | 12 weeks | -0.61% (vs +0.22% for Placebo) | [17] |
| HbA1c | 5 mg | 12 weeks | -0.68% (vs +0.22% for Placebo) | [17] |
| HbA1c | 2.5 mg (titrated to 5 mg) | 52 weeks | -0.50% | [9] |
| Fasting Plasma Glucose | 5 mg | 12 weeks | -30.9 mg/dL (vs +6.2 mg/dL for Placebo) | [17] |
| Body Weight | 2.5 mg | 24 weeks | -2.70 kg (vs -0.93 kg for Placebo) | [1] |
| Body Weight | 2.5 mg (titrated to 5 mg) | 2 years | -1.04 kg/m ² (BMI change) | [3] |
| Systolic Blood Pressure | 2.5 mg (titrated to 5 mg) | 2 years | -5.3 mmHg | [3] |
| Diastolic Blood Pressure | 2.5 mg (titrated to 5 mg) | 2 years | -4.7 mmHg |[3] |
Experimental Protocols: Pharmacodynamics
Pharmacodynamic studies are designed to quantify the physiological effects of the drug. For luseogliflozin, a common design is a randomized, double-blind, placebo-controlled trial in patients with T2DM.[17][20] After a washout period for any prior antihyperglycemic agents, patients are randomized to receive different doses of luseogliflozin or a placebo for a specified period (e.g., 12 or 24 weeks).[17] The primary endpoint is often the change in HbA1c from baseline.[17] Secondary endpoints include changes in FPG, PPG (often assessed during a meal tolerance test), body weight, and UGE.[17] Safety and tolerability are monitored throughout the study.[17] Continuous glucose monitoring (CGM) has also been used to assess the effect of luseogliflozin on 24-hour glucose variability.[20]
References
- 1. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 3. Luseogliflozin Persistently Lowers Glycemia and Body Weight Over a Period of Two Years in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luseogliflozin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. verification.fda.gov.ph [verification.fda.gov.ph]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Absence of Drug-Drug Interactions Between Luseogliflozin, a Sodium-Glucose Co-transporter-2 Inhibitor, and Various Oral Antidiabetic Drugs in Healthy Japanese Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of luseogliflozin in Caucasian patients with type 2 diabetes: results from a phase III, randomized, placebo-controlled, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial | springermedizin.de [springermedizin.de]
- 16. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-finding study of luseogliflozin in Japanese patients with type 2 diabetes mellitus: a 12-week, randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes [jstage.jst.go.jp]
- 19. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of luseogliflozin, a sodium–glucose co‐transporter 2 inhibitor, on 24‐h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double‐blind, placebo‐controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
